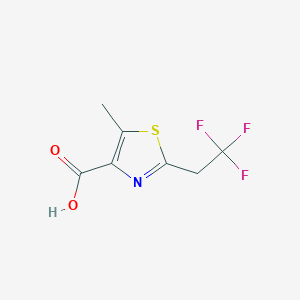

5-Methyl-2-(2,2,2-trifluoroethyl)thiazole-4-carboxylic acid

説明

5-Methyl-2-(2,2,2-trifluoroethyl)thiazole-4-carboxylic acid is a thiazole derivative known for its unique chemical structure and properties. This compound is characterized by the presence of a trifluoroethyl group, which imparts distinct chemical and physical properties. It is used in various fields, including organic synthesis, medicinal chemistry, and agrochemicals .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-(2,2,2-trifluoroethyl)thiazole-4-carboxylic acid typically involves the reaction of 2-methyl-4-trifluoromethyl-5-thiazolecarboxylic acid ethyl ester with sodium hydroxide in an aqueous solution. The reaction mixture is stirred at 40°C overnight, monitored by thin-layer chromatography (TLC), and then extracted with ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated under vacuum to yield the desired product .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is typically purified through crystallization or recrystallization techniques .

化学反応の分析

Types of Reactions: 5-Methyl-2-(2,2,2-trifluoroethyl)thiazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophilic substitution reactions using sodium hydride and alkyl halides.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted thiazole derivatives.

科学的研究の応用

Pharmaceutical Applications

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit notable antimicrobial properties. Specifically, 5-Methyl-2-(2,2,2-trifluoroethyl)thiazole-4-carboxylic acid has been tested for its efficacy against various bacterial strains. In a study conducted by researchers at a pharmaceutical laboratory, the compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential as a lead compound for antibiotic development .

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has been evaluated for anti-inflammatory activity. A study highlighted its ability to inhibit the production of pro-inflammatory cytokines in vitro, indicating its potential use in treating inflammatory diseases . Further investigations are needed to elucidate the mechanisms involved.

Agricultural Applications

Pesticide Development

The thiazole ring is known for its role in developing agrochemicals. The incorporation of trifluoroethyl groups enhances the lipophilicity of compounds, potentially improving their efficacy as pesticides. Preliminary studies have shown that this compound exhibits insecticidal activity against common agricultural pests such as aphids and whiteflies . Field trials are essential to assess the environmental impact and effectiveness in real-world conditions.

Material Science Applications

Polymer Additives

The unique chemical structure of this compound allows it to be used as an additive in polymer formulations. Its incorporation can enhance thermal stability and mechanical properties of polymers. A recent study demonstrated that polymers blended with this compound exhibited improved resistance to thermal degradation compared to unmodified polymers .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Pharmaceutical Study A | Antimicrobial Efficacy | Significant inhibition of Staphylococcus aureus and E. coli |

| Agricultural Study B | Insecticidal Activity | Effective against aphids and whiteflies in preliminary tests |

| Material Science Study C | Polymer Stability | Enhanced thermal stability in polymer formulations |

Future Research Directions

While the current applications of this compound show promise across multiple fields, further research is required to optimize its efficacy and safety profiles. Future studies should focus on:

- Mechanistic Studies : Understanding the molecular mechanisms behind its biological activities.

- Field Trials : Conducting extensive field trials for agricultural applications to evaluate effectiveness and environmental safety.

- Formulation Development : Investigating optimal formulations for pharmaceutical and agricultural products.

作用機序

The mechanism of action of 5-Methyl-2-(2,2,2-trifluoroethyl)thiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. It can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

類似化合物との比較

- 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid

- 2-Mercapto-4-methyl-5-thiazoleacetic acid

- 4-Methyl-2-(trifluoromethyl)phenyl-5-thiazolyl

Comparison: 5-Methyl-2-(2,2,2-trifluoroethyl)thiazole-4-carboxylic acid is unique due to the presence of the trifluoroethyl group, which imparts distinct chemical properties such as increased stability and lipophilicity. This makes it more effective in certain applications compared to its analogs .

生物活性

5-Methyl-2-(2,2,2-trifluoroethyl)thiazole-4-carboxylic acid is a thiazole derivative notable for its unique trifluoroethyl substituent, which significantly influences its biological activity. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential applications in drug development and agricultural chemistry.

Chemical Structure and Properties

The molecular structure of this compound is characterized by:

- Molecular Formula : C₇H₆F₃NO₂S

- SMILES Notation : CC1=C(SC(=N1)CC(F)(F)F)C(=O)O

- InChIKey : JYHPIPGZGVCHDG-UHFFFAOYSA-N

The presence of the trifluoroethyl group enhances the lipophilicity and stability of the compound, making it a valuable candidate for various applications in pharmaceuticals and agrochemicals .

Potential Applications in Drug Development

The compound is being explored for its potential in drug development. Thiazole derivatives have shown promise in treating conditions such as diabetes and cancer due to their antioxidant and anti-inflammatory properties. Specifically, compounds with similar structures have been effective in ameliorating hyperglycemia and improving insulin sensitivity in diabetic models .

Case Study: Thiazole Derivatives in Diabetes Management

A study investigating a related thiazole derivative demonstrated significant reductions in serum glucose levels and improvements in lipid profiles in diabetic rats. The compound's mechanism involved enhancing antioxidant defenses and reducing oxidative stress markers . While direct studies on this compound are needed, its structural similarities suggest potential efficacy in similar therapeutic areas.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with other thiazole derivatives can be insightful.

| Compound Name | Antimicrobial Activity | Antioxidant Activity | Notes |

|---|---|---|---|

| This compound | TBD | TBD | Unique trifluoroethyl group may enhance activity |

| 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic Acid | Moderate | High | Known for broad-spectrum antimicrobial effects |

| 4-Methyl-2-(trifluoromethyl)phenyl-5-thiazolyl | High | Moderate | Effective against specific fungal strains |

The biological activity of thiazole derivatives is often attributed to their ability to interact with various biological targets:

- Enzyme Inhibition : Many thiazoles act as enzyme inhibitors, which can disrupt metabolic pathways in pathogens or diseased cells.

- Antioxidant Effects : These compounds can scavenge free radicals and enhance endogenous antioxidant systems, thereby protecting cells from oxidative damage.

- Anti-inflammatory Properties : Thiazoles may modulate inflammatory pathways, reducing chronic inflammation associated with diseases like diabetes and cancer.

特性

IUPAC Name |

5-methyl-2-(2,2,2-trifluoroethyl)-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NO2S/c1-3-5(6(12)13)11-4(14-3)2-7(8,9)10/h2H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFMQUKMVTJUQRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)CC(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1545708-74-4 | |

| Record name | 5-methyl-2-(2,2,2-trifluoroethyl)-1,3-thiazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。